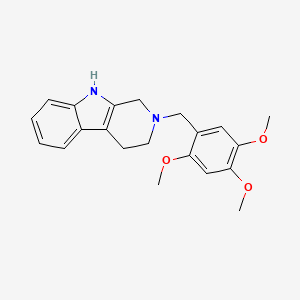
2-(2,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline (TMBC) is a naturally occurring compound that has been found in various plant species. It is a beta-carboline alkaloid that has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
2-(2,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been found to act as a monoamine oxidase inhibitor (MAOI) and has been shown to increase the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the inhibition of oxidative stress, and the regulation of gene expression. It has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments is its ability to act as a selective MAOI, which can be useful in studying the role of monoamine neurotransmitters in various physiological processes. However, one limitation of using this compound is its potential to interact with other drugs and compounds, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 2-(2,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, including its potential use in the treatment of neurodegenerative diseases, its role in the regulation of gene expression, and its potential use as an anti-inflammatory agent. Further studies are needed to fully understand the mechanisms underlying the effects of this compound and to determine its potential therapeutic applications in various fields.
Métodos De Síntesis
2-(2,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde. Other methods include the oxidative coupling of tryptamine and an aldehyde using copper salts or the use of palladium-catalyzed coupling reactions.
Aplicaciones Científicas De Investigación
2-(2,4,5-trimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
2-[(2,4,5-trimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-24-19-11-21(26-3)20(25-2)10-14(19)12-23-9-8-16-15-6-4-5-7-17(15)22-18(16)13-23/h4-7,10-11,22H,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBBGJSFOQYNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC3=C(C2)NC4=CC=CC=C34)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-[(4-bromophenoxy)methyl]phenyl}sulfonyl)morpholine](/img/structure/B6104692.png)
![N-methyl-N-(1-methyl-3-pyrrolidinyl)-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6104701.png)
![5-cyclopropyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6104706.png)
![[1-[N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6104712.png)
![5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6104720.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide](/img/structure/B6104721.png)
![4-fluoro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6104726.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(tetrahydro-3-furanylmethyl)cyclopentanamine](/img/structure/B6104729.png)
![4-bromo-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B6104734.png)
![1-[4-({[(3-isopropyl-5-isoxazolyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6104736.png)
![2-(acetylamino)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B6104739.png)
![N-(2,3-dimethylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6104749.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide](/img/structure/B6104757.png)
![N-1-naphthyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6104770.png)